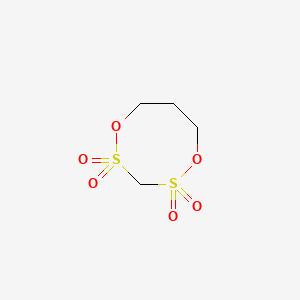
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide, also known as methylene methanedisulfonate, is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 g/mol . This compound is characterized by its unique structure, which includes two oxygen and two sulfur atoms arranged in a cyclic configuration. It is typically found as a white to light yellow powder or crystalline solid .
准备方法
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide can be synthesized through various methods. One common synthetic route involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency .
化学反应分析
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways within cells. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, resulting in changes to their structure and function[8][8].
相似化合物的比较
1,5,2,4-Dioxadithiocane, 2,2,4,4-tetraoxide can be compared with other similar compounds, such as:
- Methanedisulphonic acid
- Methylene bis-(chlorosulfate)
- Hexamethyldisiloxane
- Formaldehyde
These compounds share some structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
99591-72-7 |
|---|---|
分子式 |
C4H8O6S2 |
分子量 |
216.2 g/mol |
IUPAC 名称 |
1,5,2,4-dioxadithiocane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C4H8O6S2/c5-11(6)4-12(7,8)10-3-1-2-9-11/h1-4H2 |
InChI 键 |
APPZESCOGKWYIH-UHFFFAOYSA-N |
规范 SMILES |
C1COS(=O)(=O)CS(=O)(=O)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


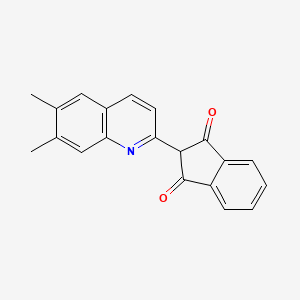
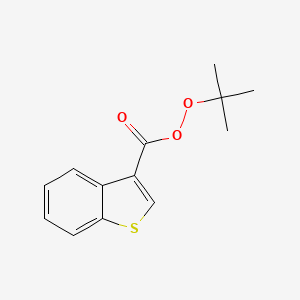

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
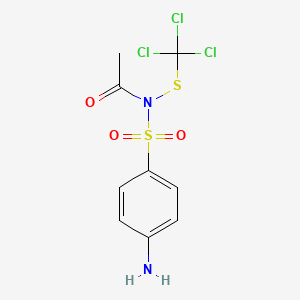
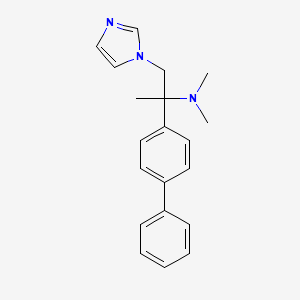
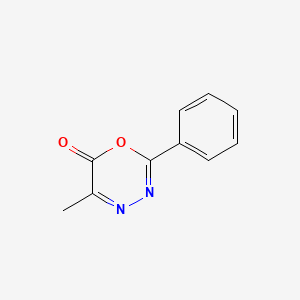
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
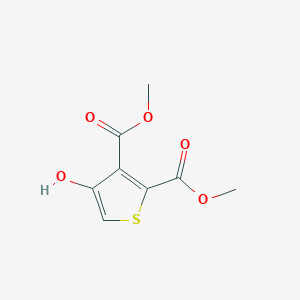
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
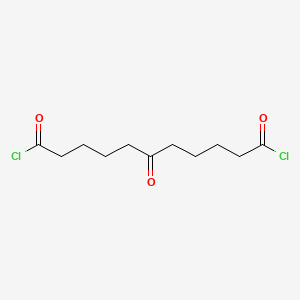
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
